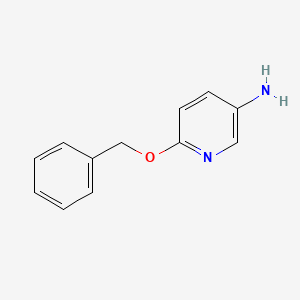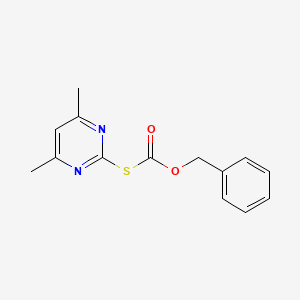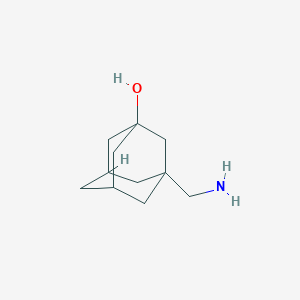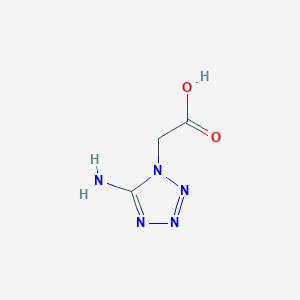
1-Adamantylmalonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Adamantylmalonic acid and compounds with similar structures often involves complex chemical reactions aimed at incorporating the adamantyl group into the malonic acid structure. These synthetic approaches are crucial for generating the compound in a pure form, suitable for further analysis and application in research. The process might involve steps such as the decarboxylative cyanomethyl esterification of arylmalonic acids, which has been developed to be performed at room temperature, providing desired products in high yields within a short period (Ibrahim, 2011)[https://consensus.app/papers/synthetic-utilities-ophenylenediamines-synthetic-ibrahim/999c97cde27d5dca95b0eda0e33d2f6c/?utm_source=chatgpt].
Applications De Recherche Scientifique
Cancer Cell Growth Inhibition
1-Adamantylmalonic acid derivatives have shown potential in cancer research. Studies have revealed that adamantylmaleimide derivatives, including N-1-adamantylmaleimide and N-1-(3,5-dimethyladamantyl)maleimide, exhibit modest growth inhibitory activities against various cancer cell lines. They were found to induce apoptosis and cause significant morphological changes in cancer cells, suggesting their potential in cancer therapy (Wang et al., 1998).
Antioxidant and Anti-inflammatory Activities
Adamantyl-based compounds have been associated with strong antioxidant activities. For instance, certain adamantane-based ester derivatives demonstrated significant antioxidant activities in tests, indicating their potential use in the management of oxidative stress-related conditions. Additionally, some derivatives also showed good anti-inflammatory activities (Chidan Kumar et al., 2015).
Antibacterial Properties
The antibacterial activity of adamantane derivatives has been explored, with studies showing that certain derivatives can effectively suppress the growth of Gram-positive bacteria, and to a lesser extent, Gram-negative species. This suggests the potential application of adamantane derivatives in antibacterial therapies (Doležálková et al., 2012).
Drug Design and Development
Adamantyl groups, including 1-adamantylmalonic acid, play a significant role in drug design. They are incorporated into drugs for treating neurological diseases, as antiviral agents, and in therapies against type 2 diabetes. The adamantyl group's steric bulk and hydrophobicity are advantageous in modulating drug properties such as stability, reactivity, and pharmacokinetics (Feng et al., 2019).
Chemiluminescence in Clinical Applications
In clinical research, adamantyl-based compounds like adamantyl 1,2-dioxetane are used in chemiluminescence for sensitive assays. These applications include immunoassays, nucleic acid probe assays, and monitoring reactive oxygen species, demonstrating the versatility of adamantyl derivatives in bioanalytical chemistry (Kricka, 2003).
Metabolic Stability and Inhibition Potency
Research has also focused on the metabolic stability and inhibition potency of adamantyl derivatives. For instance, modifying adamantyl ureas and diureas influenced their activity against enzymes like soluble epoxide hydrolase, which is crucial in drug metabolism and pharmacodynamics (Burmistrov et al., 2018).
Mécanisme D'action
Target of Action
1-Adamantylmalonic acid is an organic compound that contains an adamantyl group and a malonic acid functional group It’s known that adamantane derivatives have a wide range of applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The malonic acid moiety can participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Malonic acid and its derivatives are known to be involved in various biochemical pathways, including the synthesis of other bioactive compounds .
Pharmacokinetics
The adamantane moiety is known for its lipophilic nature, which can influence the compound’s absorption and distribution .
Result of Action
The compound’s adamantane moiety can confer unique properties to the resulting molecules, potentially leading to various effects at the molecular and cellular levels .
Action Environment
The action of 1-Adamantylmalonic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Propriétés
IUPAC Name |
2-(1-adamantyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWEIFODWCDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357448 | |
| Record name | 1-ADAMANTYLMALONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylmalonic acid | |
CAS RN |
24779-68-8 | |
| Record name | 1-ADAMANTYLMALONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ADAMANTAN-1-YL-MALONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)


![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)






